![molecular formula C15H13NO4 B11980225 methyl 2-{[(2E)-3-(2-furyl)-2-propenoyl]amino}benzoate](/img/structure/B11980225.png)
methyl 2-{[(2E)-3-(2-furyl)-2-propenoyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[(2E)-3-(2-furyl)-2-propenoyl]amino}benzoate is an organic compound with a complex structure that includes a furan ring and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(2E)-3-(2-furyl)-2-propenoyl]amino}benzoate typically involves the reaction of 2-furylacrylic acid with methyl anthranilate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-{[(2E)-3-(2-furyl)-2-propenoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the propenoyl moiety can be reduced to form alcohols.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Furanones
Reduction: Alcohols
Substitution: Carboxylic acids
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[(2E)-3-(2-furyl)-2-propenoyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 2-{[(2E)-3-(2-furyl)-2-propenoyl]amino}benzoate involves its interaction with specific molecular targets. The furan ring and the propenoyl moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-{[(2E)-3-(5-nitro-2-furyl)-2-propenoyl]amino}benzoate
- 2-{[(2E)-3-(5-Methyl-2-furyl)-2-propenoyl]amino}benzoate
Uniqueness
Methyl 2-{[(2E)-3-(2-furyl)-2-propenoyl]amino}benzoate is unique due to its specific structural features, such as the presence of a furan ring and a benzoate ester.
Eigenschaften
Molekularformel |
C15H13NO4 |
|---|---|
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
methyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C15H13NO4/c1-19-15(18)12-6-2-3-7-13(12)16-14(17)9-8-11-5-4-10-20-11/h2-10H,1H3,(H,16,17)/b9-8+ |
InChI-Schlüssel |
NFIURIJVCVTHSO-CMDGGOBGSA-N |
Isomerische SMILES |
COC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=CO2 |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{(E)-[(4-fluorophenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B11980148.png)
![2-(2-Chlorophenyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11980155.png)
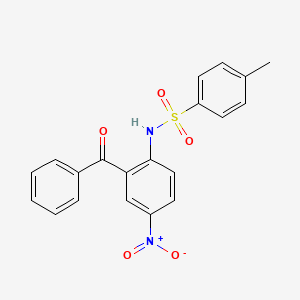
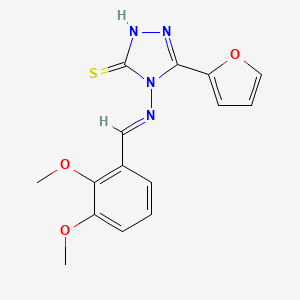
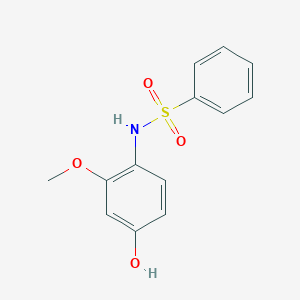
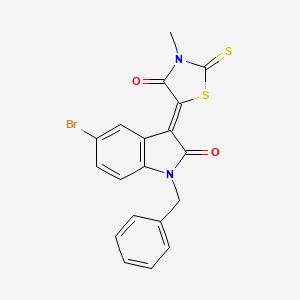
![N-[(Z)-2-(4-Isopropyl-phenyl)-1-(3-morpholin-4-yl-propylcarbamoyl)-vinyl]-benzamide](/img/structure/B11980197.png)
![(5Z)-3-sec-butyl-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980204.png)

![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11980210.png)
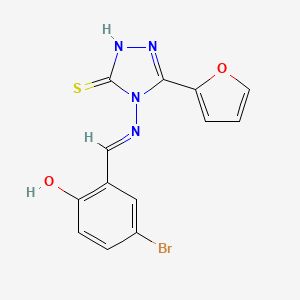
![3-(4-isobutylphenyl)-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11980222.png)
![5-(4-tert-butylphenyl)-4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11980230.png)
![9-Chloro-2-(naphthalen-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11980232.png)
